
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, also known as Nifuratel, is a synthetic compound with antimicrobial properties. It belongs to the nitrofuran family of compounds and has been extensively studied for its potential applications in the treatment of various microbial infections.
Mécanisme D'action
The mechanism of action of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is not fully understood, but it is believed to work by interfering with the synthesis of DNA and RNA in microbial cells. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is a prodrug that is activated by bacterial nitroreductases, which convert it into a highly reactive intermediate that can damage microbial DNA and RNA. This leads to the inhibition of microbial growth and the eventual death of the microbe.
Biochemical and Physiological Effects
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been shown to have low toxicity and is well-tolerated by animals and humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after oral administration. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is metabolized in the liver and excreted primarily in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has several advantages for use in laboratory experiments. It is a highly potent antimicrobial agent that is effective against a wide range of microorganisms. It has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations to the use of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide in laboratory experiments. It is a synthetic compound that may not accurately reflect the properties of natural antimicrobial agents. It is also relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for research on N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. Another area of interest is the study of the mechanism of action of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide and the identification of new targets for antimicrobial therapy. Additionally, the potential use of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide in combination with other antimicrobial agents is an area of active research. Finally, the development of new synthetic analogs of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide with improved properties is an area of ongoing research.
Conclusion
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, or N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, is a synthetic compound with potent antimicrobial properties. It has been extensively studied for its potential applications in the treatment of various microbial infections. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide works by interfering with the synthesis of DNA and RNA in microbial cells, leading to the inhibition of microbial growth and the eventual death of the microbe. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has low toxicity and is well-tolerated by animals and humans. There are several future directions for research on N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, including the development of new formulations and delivery methods, the study of the mechanism of action, and the development of new synthetic analogs with improved properties.
Méthodes De Synthèse
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide can be synthesized by the reaction of 5-nitro-2-furaldehyde with 3-chloro-2-hydroxypropylamine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. The synthesis of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been extensively studied for its potential applications in the treatment of various microbial infections. It has been shown to be effective against a wide range of bacteria, fungi, and protozoa. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been used to treat infections of the urinary tract, gastrointestinal tract, and reproductive system. It has also been studied for its potential use in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.
Propriétés
Numéro CAS |
129423-20-7 |
|---|---|
Nom du produit |
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide |
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.2 g/mol |
Nom IUPAC |
(E)-3-(5-nitrofuran-2-yl)-N-(oxiran-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-5-8-6-16-8)3-1-7-2-4-10(17-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/b3-1+ |
Clé InChI |
AZZSKKUMFYLZLK-HNQUOIGGSA-N |
SMILES isomérique |
C1C(O1)CNC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Synonymes |
N-(2,3-epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide RB 88724 RB-88724 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)
![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)
